N,N'-Dimethyl-1,12-diaminododecane is a chemical compound with the molecular formula C₁₄H₃₂N₂ and a molecular weight of approximately 228.42 g/mol. This compound is classified as a diamine, specifically a linear aliphatic diamine, characterized by two amine groups (-NH₂) separated by a dodecane chain. It is primarily used in the synthesis of polymers and other chemical applications due to its ability to act as a building block for more complex molecules.
The compound is identified by the CAS number 56992-91-7. It falls under the category of polyamines, which are organic compounds containing multiple amino groups. These compounds are significant in various industrial applications, including the production of polyamides and polyimides, which are known for their thermal stability and mechanical properties .
N,N'-Dimethyl-1,12-diaminododecane can be synthesized through several methods, including:
The synthesis often requires careful monitoring of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. For example, in one study, a mixture was stirred at room temperature for an extended period (up to 18 hours) after adding reagents like hydroxybenzotriazole and carbodiimide .
N,N'-Dimethyl-1,12-diaminododecane participates in several chemical reactions typical for amines:
The reactivity of this compound is influenced by the presence of the dimethyl group, which can affect steric hindrance and electronic properties during reactions .
N,N'-Dimethyl-1,12-diaminododecane has various scientific uses:
The synthesis of N,N'-dimethyl-1,12-diaminododecane (DMDD) relies on sequential hydrogenation-methylation strategies. Industrial-scale production typically employs dodecanedinitrile as the primary precursor, which undergoes catalytic hydrogenation to form 1,12-diaminododecane, followed by selective N-methylation. Raney nickel catalysts facilitate the initial hydrogenation at 90–140°C and 10–80 bar H₂ pressure, achieving >93% primary amine selectivity when moderated with ammonia and sodium hydroxide .
The subsequent dimethylation leverages reductive alkylation using formaldehyde and ruthenium/carbon catalysts (Ru/C). Under continuous flow conditions (70–150°C), Ru/C delivers turnover frequencies >900 h⁻¹ and >99% selectivity for the tertiary amine by suppressing over-methylation. Alternative pathways like reductive amination of dodecanedial with dimethylamine face scalability challenges due to byproduct formation [2].
Table 1: Performance Metrics of Catalytic Systems for DMDD Synthesis
Catalyst | Reaction | Conditions | Selectivity | Yield |
---|---|---|---|---|
Raney Ni | Nitrile hydrogenation | 90–140°C, 10–80 bar H₂ | 93–98% (primary amine) | >95% |
Ru/C | Reductive methylation | 70–150°C, continuous flow | >99% (tertiary amine) | 88% (optimized) |
Pd/Al₂O₃ | Alternative reductive amination | 100°C, 30 bar H₂ | 75–85% | Moderate |
Solid-phase techniques enable precise functionalization of DMDD for polymer precursors. A key application involves synthesizing non-isocyanate polyurethanes (NIPUs), where DMDD acts as a chain extender. It reacts with bis(cyclic carbonate) monomers derived from bio-based diglycerol, forming eco-friendly polyurethanes without toxic isocyanates [3]. The process proceeds via a ring-opening mechanism:
$$\text{Bis(cyclic carbonate)} + \text{H}2\text{N-R-NH}2 \rightarrow \text{Poly(hydroxyurethane)}$$
Here, DMDD’s terminal methyl groups enhance solubility in nonpolar media, while the C₁₂ spacer provides structural flexibility. This balances the rigidity of aromatic diamines and the brittleness of short-chain aliphatic counterparts. Additional functionalization includes quaternary ammonium surfactants for oil-spill remediation gels, exploiting DMDD’s ability to form pH-responsive head-to-head dimers (interaction energy: -135 kJ/mol) [3] [6].
Mechanochemistry offers solvent-free DMDD synthesis through high-energy ball milling. This method couples 1,12-dibromododecane with methylamine hydrochlorides in the presence of base catalysts (e.g., K₂CO₃). The mechanical force drives alkylation via solid-state reactions, bypassing traditional solvents [8]. Key advantages include:
This approach aligns with green chemistry principles but requires optimization for industrial throughput.
Purifying DMDD demands multistep separation due to contaminants like mono-methylated intermediates and oligomeric byproducts. Industrial protocols combine:
Table 2: Purification Techniques for DMDD
Method | Conditions | Key Challenge | Resolution Approach |
---|---|---|---|
Vacuum distillation | 10–50 mbar, 200–250°C | Thermal decomposition | Short residence time, inert atmosphere |
Extractive distillation | DMSO entrainer, 60–80°C | Co-boiling methylated amines | Entrainer-amine polarity matching |
Column chromatography | Hexane:EtOAc (6:1) | Low throughput | Gradient optimization |
Critical process parameters for yield optimization include:
Table 3: Yield Optimization Parameters in DMDD Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 125–150°C | Prevents side reactions |
H₂ Pressure | 50–80 bar | Accelerates hydrogenation |
Catalyst Loading | 5–7 wt% | Limits metal residues |
Ammonia Concentration | 10–15 vol% | Suppresses secondary amines |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8